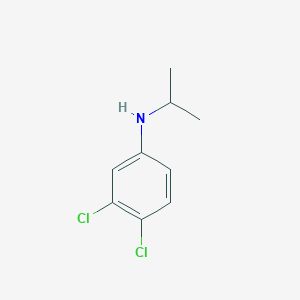

3,4-dichloro-N-(propan-2-yl)aniline

説明

科学的研究の応用

Nucleophilic Substitution Reactions

3,4-Dichloro-N-(propan-2-yl)aniline is involved in nucleophilic substitution reactions. For instance, the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines in propan-2-ol leads to the formation of 2-(arylamino)pyridin-3,4-dicarbonitriles (Fedoseev, Ershova, Lipin, Mel’nik, & Ershov, 2021).

Plant Metabolism Studies

Studies have been conducted to understand the metabolic fate of 3,4-dichloropropionanilide in plants like rice. These studies reveal that the molecule is cleaved, leading to the formation of metabolites including 3,4-dichloroaniline (Still, 1968).

Molecular Structure Investigations

The molecular structure of compounds such as 3,4-dichloro-1-nitrobenzene with aniline has been investigated. This study reports the formation of structures through hydrogen bonds and Cl⋯Cl interactions (Barnett, Johnston, Florence, & Kennedy, 2005).

Mesomorphic Properties Study

Research has been done on the effects of chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines, focusing on how chloro substitution affects transition temperatures in molecular compounds (Hasegawa, Masuda, Matsunaga, Seo, & Yasuhara, 1989).

Electrochemical Synthesis

The compound has been used in the electrochemical synthesis of novel polymers. For instance, a study on the synthesis of polymer based on aniline in aqueous solution discusses its application in solar cells (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Kinase Inhibition

It has been utilized in the optimization of quinolinecarbonitriles as potent inhibitors of Src kinase activity, which is crucial in cancer research (Boschelli et al., 2001).

作用機序

Target of Action

It is suggested that the compound may be involved in the synthesis of antidepressant molecules . Antidepressants typically target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

Given its potential role in the synthesis of antidepressants, it may interact with its targets to modulate the release of monoamine neurotransmitters . This could result in changes in the functioning of noradrenergic, dopaminergic, and serotonergic systems .

Biochemical Pathways

Considering its potential role in the synthesis of antidepressants, it may influence the pathways involving monoamine neurotransmitters . The downstream effects could include changes in mood and alleviation of depressive symptoms .

Result of Action

If it plays a role in the synthesis of antidepressants, its action could potentially result in the alleviation of depressive symptoms and improvement in mood .

特性

IUPAC Name |

3,4-dichloro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRDBMFEPXNCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

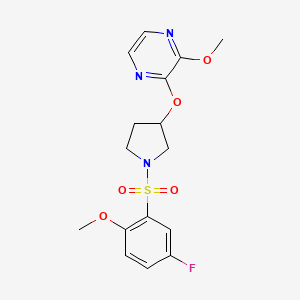

![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)

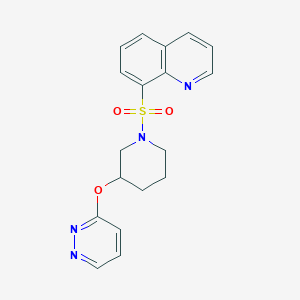

![N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363668.png)

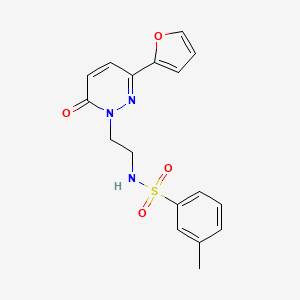

![N-{1-[(2,6-dichloropyridin-3-yl)sulfonyl]piperidin-4-yl}-5-methylfuran-2-carboxamide](/img/structure/B2363671.png)

![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2363672.png)

![N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2363673.png)